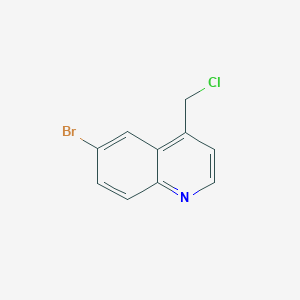

6-Bromo-4-(chloromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-4-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7BrClN/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6H2 |

InChI Key |

KHRMDUTWNHNETP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Chloromethyl Quinoline

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis Relevant to 6-Bromo-4-(chloromethyl)quinoline

The quinoline scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgnih.gov Consequently, a variety of methods for its synthesis have been developed over the years.

Cyclization Reactions utilizing Anilines and α,β-Unsaturated Esters

A common and effective method for constructing the quinoline core involves the cyclization of anilines with α,β-unsaturated esters or their equivalents. One patented method for the synthesis of 6-bromo-4-chloroquinoline (B1276899) starts with 4-bromoaniline (B143363) and ethyl propiolate in methanol. This reaction, conducted under inert gas at a temperature of 30-50°C, yields 3-(4-bromoanilino)acrylate. Subsequent cyclization of this intermediate leads to the formation of the quinoline ring system. google.com

Another approach utilizes 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) to form an intermediate that undergoes cyclization upon heating in diphenyl ether. atlantis-press.com These methods provide a reliable route to the quinoline core, incorporating the bromo-substituent from the starting aniline (B41778).

Electrophilic Aromatic Substitution Strategies for Bromination

The introduction of a bromine atom onto the quinoline ring can be achieved through electrophilic aromatic substitution. While direct bromination of quinoline can lead to a mixture of products, the site-selective halogenation of substituted quinolines remains a synthetic challenge. nih.gov However, bromination of quinoline derivatives is a key strategy for producing precursors for further functionalization. rsc.orgnih.gov For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions. researchgate.net The use of N-bromosuccinimide (NBS) is a common method for the bromination of quinoline and its derivatives. rsc.orgnih.gov In some cases, NBS can act as both an electrophile for bromination and an oxidant. rsc.orgnih.gov

The position of bromination is influenced by the existing substituents on the quinoline ring. For the synthesis of this compound, the bromine is typically introduced via the use of a brominated aniline precursor prior to the cyclization step that forms the quinoline ring. google.comatlantis-press.com

Directed Ortho-Metalation and Related Methodologies for Bromine Installation

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This technique involves the use of a directing metalation group (DMG) that complexes with an organolithium reagent, leading to deprotonation at the ortho-position. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position. While traditionally applied to anilines and benzylamines, DoM has been extended to a variety of heterocyclic systems, including quinolines. wikipedia.orgresearchgate.net

The use of TMP-based metallic reagents has enabled the rapid and regioselective metalation of pyridines and quinolines. researchgate.net These methods, along with halogen/metal exchange reactions, provide alternative pathways for the precise installation of bromine onto the quinoline scaffold. acs.org

Radical Halogenation Pathways for Chloromethyl Group Formation

The final key transformation in the synthesis of this compound is the introduction of the chloromethyl group at the C4-position. This is typically achieved through radical halogenation of a 4-methylquinoline (B147181) precursor.

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of organic compounds, including the side-chain chlorination of alkyl-substituted aromatic and heteroaromatic systems. commonorganicchemistry.comorganic-chemistry.org The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO). google.com In a patented synthesis, 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline is synthesized by treating the corresponding methyl-substituted precursor with NCS and BPO in carbon tetrachloride. google.com This method highlights the utility of NCS in achieving the desired chlorination.

The choice of solvent is crucial in radical chlorination reactions, as chlorinated solvents like carbon tetrachloride have traditionally been used but are now often replaced with alternatives due to safety and environmental concerns. acsgcipr.org

Radical halogenation reactions can also be initiated by photochemical or thermal means. rsc.org The input of light or heat can generate the necessary radical species to propagate the chlorination chain reaction. While free radical chlorination can sometimes lack regioselectivity, the benzylic position of a 4-methylquinoline is particularly susceptible to radical attack, favoring the formation of the desired chloromethyl product. youtube.com Photochemical reactions of quinoline derivatives have been studied, and the mechanism often involves hydrogen atom abstraction, which is a key step in radical processes. capes.gov.br

Multi-Step Synthesis of this compound from Precursor Molecules

The construction of the this compound scaffold often begins with simpler, commercially available starting materials. These multi-step approaches allow for the systematic assembly of the quinoline core and the introduction of the desired substituents at specific positions.

Synthesis from Substituted 4-Bromoanilines

A common and versatile approach to quinoline synthesis is the Combes synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org In the context of this compound, 4-bromoaniline serves as a key precursor. researchgate.netatlantis-press.com The general mechanism involves the condensation of the aniline with a suitable β-dicarbonyl compound to form an enamine intermediate. This is followed by an acid-catalyzed cyclization and dehydration to yield the quinoline ring system. youtube.com

The selection of the β-diketone is crucial for determining the substitution pattern at the C-2 and C-4 positions of the quinoline ring. For instance, the reaction of 4-bromoaniline with ethyl acetoacetate (B1235776) or a similar β-ketoester can lead to the formation of a 6-bromo-4-hydroxy-2-methylquinoline derivative. iipseries.orgias.ac.in This intermediate then requires further modification to introduce the chloromethyl group at the C-4 position.

Another strategy involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate. This reaction proceeds through the formation of an intermediate which upon thermal cyclization in a high-boiling solvent like diphenyl ether, yields 6-bromo-4-hydroxyquinoline-3-carboxylic acid. google.com Subsequent decarboxylation and chlorination steps are then necessary to arrive at the target molecule.

Derivatization of Pre-formed Bromoquinolines

An alternative to building the quinoline ring from an aniline precursor is to start with a pre-formed bromoquinoline and introduce the required functional groups. researchgate.net This approach is particularly useful when 6-bromoquinoline (B19933) or its derivatives are readily available. nih.gov The functionalization of the quinoline ring can be achieved through various organic reactions, targeting specific positions on the heterocyclic ring. researchgate.net

The introduction of substituents at the C-4 position of a 6-bromoquinoline is a key step in this synthetic strategy. This can be achieved through reactions that activate the C-4 position for nucleophilic substitution or other transformations. For instance, the nitration of 6-bromoquinoline can lead to the formation of 6-bromo-nitroquinoline derivatives, which can then be further manipulated. semanticscholar.org The presence of a nitro group can activate the quinoline ring for subsequent reactions. nih.gov

Introduction of the Chloromethyl Functionality at the C-4 Position

A critical step in the synthesis of this compound is the introduction of the chloromethyl group at the C-4 position of the quinoline ring. This can be accomplished through either direct chloromethylation or by converting a precursor functional group.

Direct chloromethylation of a quinoline derivative can be a challenging transformation. The Blanc chloromethylation, which typically involves the use of formaldehyde (B43269) and hydrogen chloride, is a common method for introducing a chloromethyl group onto an aromatic ring. chempanda.com However, the reactivity and selectivity of this reaction on a quinoline ring system, particularly one already substituted with a bromine atom, need to be carefully controlled to achieve the desired C-4 substitution. The reaction conditions, including the choice of solvent and catalyst, play a crucial role in the outcome of the reaction. google.com

A more common and often more controlled method for introducing the chloromethyl group is through the conversion of a precursor functional group at the C-4 position.

A widely used precursor is the 4-hydroxyquinoline (B1666331) derivative. The hydroxyl group can be converted to a chloro group using a variety of chlorinating agents. A common method involves treating the 6-bromo-4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl₃). atlantis-press.com This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding 6-bromo-4-chloroquinoline. google.com

Once the 4-chloro derivative is obtained, the introduction of the methyl group can be achieved through various C-C bond-forming reactions. However, a more direct route to the chloromethyl group is often preferred.

An alternative precursor is a 4-methylquinoline derivative. The methyl group can be halogenated to a chloromethyl group. For instance, 2-methylquinoline (B7769805) derivatives can be precursors to cyanine (B1664457) dyes. wikipedia.org However, the direct chlorination of a methyl group on the quinoline ring can sometimes lead to a mixture of products and requires careful control of reaction conditions.

Another approach involves the synthesis of a 4-hydroxymethylquinoline derivative, which can then be converted to the corresponding chloromethyl compound. The conversion of the hydroxymethyl group to a chloromethyl group is a standard organic transformation, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Similarly, a 4-bromomethylquinoline precursor can be converted to the desired 4-chloromethylquinoline. This can be achieved through a halogen exchange reaction, although this is a less common route compared to the conversion from a hydroxy or hydroxymethyl group.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. researchgate.netnih.gov This trend is also evident in the synthesis of quinoline derivatives. tandfonline.comacs.org Traditional methods for quinoline synthesis often require harsh reaction conditions, stoichiometric amounts of hazardous reagents, and generate significant chemical waste. researchgate.net

Green chemistry approaches aim to address these issues by utilizing catalysts, alternative reaction media, and more atom-economical reactions. researchgate.net For instance, the use of solid acid catalysts, ionic liquids, or microwave irradiation can lead to improved reaction efficiency, reduced reaction times, and easier product purification. ias.ac.intandfonline.com

Transition Metal-Catalyzed Coupling Reactions for Functionalization

While direct synthesis of this compound is paramount, the functionalization of the bromo-substituted quinoline core through transition metal-catalyzed coupling reactions is a crucial aspect of its chemistry. The bromine atom at the 6-position provides a reactive handle for introducing a wide array of substituents, thereby enabling the synthesis of a diverse library of quinoline derivatives.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are extensively used to form new carbon-carbon bonds. For instance, 6-bromoquinoline derivatives can be coupled with various boronic acids or their esters to introduce aryl or heteroaryl groups. researchgate.net This methodology allows for the synthesis of complex molecules with potential applications in medicinal chemistry. Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to further diversify the quinoline scaffold.

These coupling reactions are instrumental in modifying the properties of the quinoline core, influencing factors such as solubility, lipophilicity, and biological activity. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity. nih.govbohrium.com The application of microwave irradiation to the synthesis of quinoline derivatives, including those related to this compound, has been explored to enhance efficiency. nih.govmdpi.com

For instance, the cyclization step in quinoline synthesis, which often requires high temperatures and long reaction times under conventional heating, can be significantly accelerated using microwave irradiation. nih.gov Similarly, nucleophilic substitution reactions on the quinoline ring, such as the introduction of amines or other nucleophiles, can be facilitated by microwave heating. semanticscholar.org The condensation reactions involved in forming heterocyclic systems fused to the quinoline core have also been shown to benefit from microwave-assisted protocols, leading to excellent yields in shorter timeframes. nih.gov

The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions. bohrium.com

Solvent-Free or Environmentally Benign Reaction Conditions

In recent years, there has been a growing emphasis on developing synthetic methodologies that are environmentally friendly. This has led to the exploration of solvent-free or "green" reaction conditions for the synthesis of heterocyclic compounds like quinolines. researchgate.net

One approach involves conducting reactions under solvent-free conditions, often with the use of a solid support or catalyst. researchgate.net This minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. For example, certain condensation and cyclization reactions in the synthesis of quinoline precursors can be performed without a solvent, sometimes with microwave irradiation to facilitate the reaction. researchgate.net

Another strategy is the use of more environmentally benign solvents, such as water or ethanol, in place of traditional, more toxic solvents like diphenyl ether or toluene. atlantis-press.com While the high temperatures required for some steps in quinoline synthesis can be a challenge, researchers are actively developing new catalytic systems and reaction conditions that are compatible with these greener solvents. The optimization of such methods is crucial for making the synthesis of compounds like this compound more sustainable. atlantis-press.com

Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful optimization of reaction parameters and a focus on scalability, yield enhancement, and purity control.

Reaction Condition Parameter Tuning (Temperature, Solvent, Concentration)

The efficiency of the synthesis of this compound is highly dependent on the fine-tuning of reaction conditions. Key parameters that are often optimized include temperature, solvent, and the concentration of reactants.

Temperature: The cyclization step to form the quinoline ring often requires high temperatures, but precise control is necessary to avoid the formation of impurities. atlantis-press.com Similarly, the chlorination step with phosphorus oxychloride is typically performed under reflux, and maintaining the optimal temperature is crucial for driving the reaction to completion while minimizing side reactions. google.comatlantis-press.com

Concentration: The concentration of reactants can affect the reaction rate and the formation of byproducts. In some cases, running the reaction at a higher concentration can increase the throughput, but it may also lead to issues with solubility or exothermicity. Careful optimization is required to find the right balance for efficient and safe production.

Yield Enhancement and Purity Control in Synthetic Pathways

Maximizing the yield and ensuring the high purity of this compound are critical for its use as a pharmaceutical intermediate. Several strategies are employed to achieve these goals throughout the synthetic pathway.

One key aspect is the careful control of reaction conditions, as discussed in the previous section. Preventing the formation of byproducts through optimized temperature, solvent, and reactant ratios is the first line of defense for ensuring purity.

Purification of intermediates at each step is also crucial. Techniques such as recrystallization, filtration, and washing are commonly used to remove impurities. google.com For example, after the cyclization reaction, the resulting 6-bromoquinolin-4(1H)-one is often purified by washing with a suitable solvent to remove residual starting materials and byproducts before proceeding to the chlorination step. google.com Similarly, the final product, 6-bromo-4-chloroquinoline, is often recrystallized to achieve the desired level of purity. google.com The choice of recrystallization solvent is critical and is selected based on the solubility profile of the product and its impurities.

Spectroscopic Characterization of Synthetic Intermediates and Final Product (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

The unambiguous identification and confirmation of the structure of synthetic intermediates and the final product, this compound, are essential for quality control. A combination of spectroscopic techniques is employed for this purpose.

¹H NMR (Proton Nuclear Magnetic Resonance): ¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule and their connectivity. For this compound and its precursors, ¹H NMR is used to confirm the presence of the quinoline ring protons, the chloromethyl group protons, and to verify the substitution pattern on the aromatic ring. prepchem.com The chemical shifts, splitting patterns, and integration of the signals provide a unique fingerprint of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its elemental composition. This is a crucial technique for confirming that the desired product has been formed and for identifying any potential impurities. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, further confirming the molecular formula. semanticscholar.org

The following table summarizes typical spectroscopic data for related quinoline structures, illustrating the type of information obtained from these analytical methods.

| Compound Name | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Mass Spectrometry (m/z) |

| 6-bromo-5-nitroquinoline | Signals corresponding to aromatic protons | Signals corresponding to quinoline and nitro-substituted carbons | [M+H]⁺ consistent with C₉H₅BrN₂O₂ |

| 6-(Piperazin-1-yl)-5-nitroquinoline | Signals for quinoline, piperazine (B1678402), and nitro group protons | Signals for quinoline, piperazine, and nitro-substituted carbons | [M+H]⁺ consistent with C₁₃H₁₄N₄O₂ |

| 6-Bromo-4-hydroxyquinoline | Aromatic proton signals | Aromatic and hydroxyl-substituted carbon signals | [M+H]⁺ consistent with C₉H₆BrNO |

By employing this suite of analytical techniques, chemists can confidently verify the identity and purity of this compound and its intermediates, ensuring the quality and consistency required for its intended applications.

Reactivity and Derivatization Chemistry of 6 Bromo 4 Chloromethyl Quinoline

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the inherent reactivity of a primary alkyl halide. This reactivity allows for the introduction of a diverse array of functional groups.

Displacement with Heteroatom Nucleophiles (e.g., N-, O-, S-containing moieties)

The chlorine atom of the chloromethyl group can be readily displaced by a variety of heteroatom nucleophiles, providing a straightforward route to a range of derivatives.

Nitrogen Nucleophiles: Amines, both primary and secondary, react with 6-Bromo-4-(chloromethyl)quinoline to yield the corresponding aminomethylquinolines. For instance, the reaction with morpholine (B109124) or piperazine (B1678402) can be achieved, leading to the formation of cyclic amine derivatives. semanticscholar.org These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Oxygen Nucleophiles: While less common in the reviewed literature for this specific substrate, the displacement of the chloride by oxygen nucleophiles, such as alkoxides or phenoxides, is a plausible transformation to form ether linkages.

Sulfur Nucleophiles: Thiols and thiolate anions are effective nucleophiles for the displacement of the chloride. For example, reaction with thiourea (B124793) can be employed to introduce a sulfanyl (B85325) group. mdpi.com This reaction proceeds via an isothiouronium salt intermediate, which is then hydrolyzed to the corresponding thiol.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Piperazine | 6-Bromo-4-(piperazin-1-ylmethyl)quinoline | Microwave irradiation, 80 °C | semanticscholar.org |

| Thiourea | (6-Bromoquinolin-4-yl)methanethiol | Fusion conditions, 170–190 °C | mdpi.com |

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. nih.govnih.gov This is a classic SN2 reaction where the lone pair of electrons on the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The resulting products are ionic compounds with a positively charged nitrogen atom. These salts have been investigated for their potential biological activities. nih.gov

Generation of Phosphonium (B103445) Ylides (Wittig-type reactions) or Phosphonates (Arbuzov reaction)

The chloromethyl group is also a suitable electrophile for reactions with phosphorus nucleophiles.

Wittig-type Reactions: Reaction with triphenylphosphine (B44618) would be expected to form a phosphonium salt. Subsequent treatment with a strong base would deprotonate the carbon adjacent to the phosphorus, generating a phosphonium ylide. This ylide is a key intermediate in the Wittig reaction, which is a powerful method for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comsemanticscholar.org

Arbuzov Reaction: The Michaelis-Arbuzov reaction provides a route to phosphonates. wikipedia.orgorganic-chemistry.org In this reaction, a trialkyl phosphite (B83602) acts as the nucleophile, attacking the chloromethyl group to form a phosphonium intermediate. A subsequent dealkylation step, typically involving the displaced chloride ion, yields the corresponding phosphonate (B1237965) ester. organic-chemistry.orgresearchgate.net

| Reagent | Reaction Type | Expected Product | Reference |

|---|---|---|---|

| Triphenylphosphine | Wittig Reagent Formation | (6-Bromoquinolin-4-ylmethyl)triphenylphosphonium chloride | masterorganicchemistry.comsemanticscholar.org |

| Triethyl phosphite | Arbuzov Reaction | Diethyl (6-bromoquinolin-4-ylmethyl)phosphonate | wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Bromo Position

The bromine atom at the C-6 position of the quinoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov The reaction of this compound with various aryl or heteroaryl boronic acids or their esters, in the presence of a palladium catalyst and a base, would lead to the corresponding 6-aryl- or 6-heteroaryl-4-(chloromethyl)quinolines. researchgate.netresearchgate.net This reaction is tolerant of a wide range of functional groups and provides a direct route to biaryl and heteroaryl-aryl structures. rsc.org

| Boronic Acid/Ester | Catalyst | Base | Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-(Chloromethyl)-6-phenylquinoline | researchgate.netresearchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-(Chloromethyl)-6-(4-methoxyphenyl)quinoline | researchgate.net |

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net Applying this methodology to this compound allows for the introduction of an alkynyl moiety at the C-6 position. This functionalization is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various natural products and materials. libretexts.org The reaction conditions are generally mild, making it a highly useful transformation. wikipedia.org

| Alkyne | Catalyst | Co-catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | 6-(Phenylethynyl)-4-(chloromethyl)quinoline | nih.govresearchgate.net |

| Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Et3N | 6-((Trimethylsilyl)ethynyl)-4-(chloromethyl)quinoline | nih.gov |

Heck Reaction for Alkenyl Derivatization

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org In the case of this compound, the aryl bromide at the C6 position is a suitable substrate for this transformation, allowing for the introduction of a variety of alkenyl groups. This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The reaction is highly regioselective, with the alkene typically adding to the less substituted carbon, and stereoselective, favoring the formation of the trans isomer. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product, and the catalyst is regenerated after reductive elimination. The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and outcome.

Table 1: Representative Heck Reaction Conditions for Alkenyl Derivatization of 6-Bromoquinolines

| Alkene Reactant | Catalyst | Ligand | Base | Solvent | Expected Product |

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 6-Styryl-4-(chloromethyl)quinoline |

| Ethyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | Ethyl (E)-3-(4-(chloromethyl)quinolin-6-yl)acrylate |

| 1-Octene | Pd(dba)₂ | XPhos | Cs₂CO₃ | Dioxane | 6-(Oct-1-en-2-yl)-4-(chloromethyl)quinoline |

Note: This table represents plausible reaction conditions based on general Heck reaction protocols. Specific optimization may be required for this compound.

Buchwald-Hartwig Amination for N-Aryl Connectivity

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org This reaction is particularly useful for synthesizing arylamines from aryl bromides. For this compound, the 6-bromo position can be selectively functionalized with a wide range of primary and secondary amines, including anilines and aliphatic amines. nih.gov

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. nih.gov Research on 6-bromo-2-chloroquinoline (B23617) has demonstrated the feasibility of selective amination at the 6-position. nih.govacs.org

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

| Amine Reactant | Catalyst | Ligand | Base | Solvent | Expected Product |

| Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | N-Phenyl-4-(chloromethyl)quinolin-6-amine |

| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 4-((4-(Chloromethyl)quinolin-6-yl)morpholine |

| n-Butylamine | PdCl₂(dppf) | - | K₃PO₄ | tert-Amyl alcohol | N-(n-Butyl)-4-(chloromethyl)quinolin-6-amine |

Note: The conditions presented are based on established Buchwald-Hartwig amination protocols and may require optimization for the specific substrate.

Transformations Involving the Quinoline Nitrogen Atom

N-Oxidation Reactions

The nitrogen atom in the quinoline ring is basic and can be readily oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the quinoline ring, making it more electron-deficient and influencing the reactivity of the other positions. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. nih.govrsc.org The reaction with m-CPBA is often carried out in a chlorinated solvent like dichloromethane (B109758) or 1,2-dichloroethane. nih.gov The resulting N-oxide can serve as an intermediate for further functionalization, for instance, in reactions that introduce substituents at the C2 position.

Table 3: Typical Conditions for N-Oxidation of Quinolines

| Oxidizing Agent | Solvent | Temperature | Expected Product |

| m-CPBA | Dichloromethane | Room Temperature | This compound 1-oxide |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | This compound 1-oxide |

| Oxone® | Methanol/Water | Room Temperature | This compound 1-oxide |

Note: These are general conditions for the N-oxidation of quinolines and may need to be adjusted for this compound.

Quaternization of the Quinoline Nitrogen

The quinoline nitrogen, being a tertiary amine, can undergo quaternization by reacting with an alkyl halide in what is known as the Menshutkin reaction. nih.gov This process results in the formation of a quaternary quinolinium salt. The reaction of this compound with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, would yield the corresponding N-alkyl-6-bromo-4-(chloromethyl)quinolinium salt. This transformation not only modifies the electronic nature of the quinoline system but also introduces a positive charge, which can influence its biological activity and physical properties. The reaction is typically performed in a polar aprotic solvent. nih.gov

Table 4: Representative Quaternization Reactions

| Alkylating Agent | Solvent | Temperature | Expected Product |

| Methyl Iodide | Acetonitrile | Reflux | 1-Methyl-6-bromo-4-(chloromethyl)quinolinium iodide |

| Benzyl Bromide | DMF | 80 °C | 1-Benzyl-6-bromo-4-(chloromethyl)quinolinium bromide |

| Ethyl Bromoacetate | Acetone | Reflux | 1-(2-Ethoxy-2-oxoethyl)-6-bromo-4-(chloromethyl)quinolinium bromide |

Note: Reaction conditions are illustrative and based on general quaternization procedures.

Cycloaddition Reactions and Annulation Strategies

[3+2] Cycloadditions (e.g., Click Chemistry for Triazole Formation)

The 4-(chloromethyl) group of this compound is a versatile handle for introducing further complexity through cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". This strategy involves a two-step sequence. First, the chloromethyl group is converted to an azidomethyl group via nucleophilic substitution with an azide (B81097) source, typically sodium azide.

Once the 6-bromo-4-(azidomethyl)quinoline intermediate is formed, it can undergo a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Table 5: Two-Step Synthesis of Triazoles via Click Chemistry

| Step | Reactant | Reagents | Solvent | Expected Intermediate/Product |

| 1. Azide Formation | This compound | Sodium Azide (NaN₃) | DMF or DMSO | 6-Bromo-4-(azidomethyl)quinoline |

| 2. Click Reaction | 6-Bromo-4-(azidomethyl)quinoline + Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 6-Bromo-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)quinoline |

Note: The presented reaction sequence is a well-established method for the synthesis of triazoles from alkyl halides.

Construction of Fused Heterocyclic Systems utilizing both Halogen Substituents

The presence of two halogen-containing substituents on the quinoline core of this compound offers a strategic advantage for the synthesis of novel tetracyclic systems. The chloromethyl group at the C-4 position is susceptible to nucleophilic substitution, while the bromo group at the C-6 position is amenable to reactions such as palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, particularly when activated. This dual reactivity can be harnessed to construct fused rings through intramolecular cyclization pathways.

A general strategy for forming a fused heterocycle would involve an initial reaction with a dinucleophilic reagent, where one nucleophilic center reacts with the more labile 4-(chloromethyl) group. The second nucleophilic site, now tethered to the quinoline scaffold, can then undergo an intramolecular reaction with the 6-bromo substituent to complete the ring fusion.

Plausible Synthetic Routes to Fused Systems:

While direct literature examples detailing the construction of fused heterocyclic systems from this compound are not prevalent, the synthesis of analogous structures from similarly substituted quinolines provides a strong basis for predicting its reactivity. For instance, the synthesis of thieno[3,2-c]quinolines, furo[3,2-c]quinolines, and pyrrolo[3,2-c]quinolines often proceeds through the cyclization of appropriately substituted quinoline precursors. researchgate.netsigmaaldrich.com

Synthesis of Thieno[3,2-c]quinoline Derivatives:

A plausible route to a thieno[3,2-c]quinoline fused at the 5,6-positions of the quinoline ring would involve the reaction of this compound with a sulfur-containing binucleophile. For example, reaction with thiourea or an appropriate mercapto-amidine could initiate the sequence.

A more direct approach would be the reaction with a mercapto-alkoxide or a protected mercapto-amine. For example, reaction with sodium 2-mercaptoethanolate would first lead to the displacement of the chloride to form an intermediate thioether. Subsequent intramolecular cyclization, likely promoted by a base and/or a palladium catalyst, would involve the displacement of the 6-bromo substituent by the terminal hydroxyl group (after deprotonation) to form a dihydro-oxathiino[2,3-f]quinoline system. A related strategy could be employed with reagents like 2-aminothiophenol (B119425) to construct thiazepine-fused quinolines.

Table 1: Proposed Intermediates and Fused Products from this compound

| Dinucleophile | Proposed Intermediate | Proposed Fused Heterocyclic System |

| 2-Mercaptoethanol | 2-((6-Bromoquinolin-4-yl)methylthio)ethan-1-ol | Dihydro-oxathiino[2,3-f]quinoline |

| 2-Aminophenol | 2-(((6-Bromoquinolin-4-yl)methyl)amino)phenol | Dihydro-oxazino[3,2-a]quinoline derivative |

| Ethanedithiol | 2-((6-Bromoquinolin-4-yl)methylthio)ethanethiol | Dihydro-dithiino[2,3-f]quinoline |

The conditions for these cyclizations would be critical. The initial nucleophilic substitution at the 4-chloromethyl position can typically be carried out under standard conditions (e.g., a polar aprotic solvent in the presence of a non-nucleophilic base). The subsequent intramolecular cyclization onto the 6-bromo position might require more forcing conditions or catalytic activation, such as a palladium-catalyzed Buchwald-Hartwig amination or etherification for nitrogen or oxygen nucleophiles, respectively, or a copper-catalyzed Ullmann condensation.

The synthesis of various fused quinoline systems, such as indolo[2,3-b]quinolines and isoindolo[2,1-a]quinolines, often involves intramolecular cyclization reactions on pre-functionalized quinoline precursors. nih.gov For instance, intramolecular Heck coupling has been used to form a new ring by connecting two parts of a molecule tethered to a quinoline core. researchgate.net This precedent strongly supports the feasibility of using the 6-bromo and 4-chloromethyl functionalities in a similar tandem fashion to access novel tetracyclic quinoline derivatives.

The reactivity of the 6-bromo substituent can be enhanced by the electronic nature of the quinoline ring and any substituents present. While the chloromethyl group is primarily an electrophilic site for SN2 reactions, the bromo substituent's reactivity in SNAr or cross-coupling reactions is governed by the electron density of the benzene (B151609) portion of the quinoline ring.

Role of 6 Bromo 4 Chloromethyl Quinoline As a Versatile Synthetic Intermediate

A Building Block for Complex Polyheterocyclic Architectures

The dual reactivity of 6-bromo-4-(chloromethyl)quinoline makes it an ideal starting material for the synthesis of intricate polyheterocyclic systems. These systems often exhibit enhanced biological activities or unique photophysical properties due to the synergistic effects of the fused or conjugated heterocyclic rings.

Precursor for Quinoline-Based Hybrids and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to address challenges such as drug resistance. semanticscholar.org The 4-(chloromethyl) group of the title compound serves as a reactive handle for linking the quinoline (B57606) core to other heterocyclic moieties, forming a wide range of hybrid molecules. For instance, this group can readily react with nucleophiles such as amines, thiols, or alcohols present on other heterocyclic systems to form stable covalent bonds.

The bromine atom at the 6-position offers a secondary site for modification, often through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of additional structural diversity. For example, after the initial reaction at the chloromethyl group, a subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the 6-bromo position can introduce aryl, alkynyl, or amino substituents, respectively. This sequential functionalization is a key strategy for creating complex, multi-component quinoline-based conjugates. researchgate.net

Construction of Quinoline Scaffolds with Diverse Peripheral Functionalities

Beyond creating hybrids, this compound is instrumental in constructing quinoline scaffolds adorned with a variety of peripheral functional groups. nih.gov The chloromethyl group can be converted into a range of other functionalities. For example, it can be oxidized to an aldehyde, which can then participate in various condensation reactions, or it can be used to introduce flexible or rigid side chains containing different functional groups.

Simultaneously, the 6-bromo position provides an orthogonal site for introducing another layer of diversity. The ability to selectively functionalize two different positions on the quinoline ring system allows for the systematic exploration of the chemical space around the quinoline core. This is particularly important in structure-activity relationship (SAR) studies, where the effect of substituents at different positions on the biological activity of the molecule is investigated. nih.gov

Key Intermediate in the Synthesis of Research Probe Molecules

The unique reactivity of this compound also makes it a valuable intermediate for the synthesis of specialized molecules used as probes in chemical biology and molecular research.

Preparation of Quinolines with Potential in Chemical Biology Studies

In chemical biology, small molecules are often needed to modulate or study biological processes. The quinoline scaffold is a privileged structure in this context, and this compound provides a convenient entry point for the synthesis of novel quinoline-based probes. For example, the chloromethyl group can be used to attach the quinoline moiety to a biomolecule of interest or to a solid support for use in affinity chromatography or pull-down assays. The 6-bromo position can be used to fine-tune the properties of the probe, such as its solubility or cell permeability.

Assembly of Fluorescent or Spectroscopic Tags for Molecular Research

Quinoline derivatives are known for their fluorescent properties, and they are often used as fluorophores in molecular research. mdpi.com this compound can be used to synthesize novel fluorescent tags. The extended conjugation provided by substituents introduced at the 6-position via cross-coupling reactions can modulate the absorption and emission wavelengths of the resulting fluorophore. The chloromethyl group can then be used to attach the fluorescent tag to a target molecule, allowing its visualization and tracking in biological systems.

Application in Diversification Strategies for Compound Libraries in Academic Research

The creation of diverse compound libraries is essential for high-throughput screening and the discovery of new lead compounds in drug discovery and other areas of chemical research. chemdiv.com this compound is an ideal scaffold for the generation of such libraries due to its two distinct points of diversification.

A common strategy involves a divergent synthetic approach. Starting from a common intermediate, such as this compound, a large number of related but structurally distinct compounds can be synthesized in a parallel fashion. For example, the chloromethyl group can be reacted with a library of amines, while the 6-bromo position can be subjected to a library of boronic acids in a Suzuki coupling reaction. This combinatorial approach can rapidly generate a large and diverse library of quinoline derivatives for biological screening. mdpi.com

Below is an interactive data table summarizing the synthetic utility of this compound:

| Reactive Site | Reaction Type | Potential Products | Application Area |

| 4-(chloromethyl) | Nucleophilic Substitution | Ethers, Thioethers, Amines, Esters | Hybrid Molecules, Research Probes |

| 6-bromo | Suzuki Coupling | Biaryls | Complex Scaffolds, Fluorescent Tags |

| 6-bromo | Sonogashira Coupling | Aryl Alkynes | Conjugated Systems, Electronic Materials |

| 6-bromo | Buchwald-Hartwig Amination | Aryl Amines | Pharmacophores, Material Science |

| 6-bromo | Heck Coupling | Alkenylquinolines | Functionalized Scaffolds |

This strategic combination of reactive sites allows for the efficient and controlled construction of a vast array of novel quinoline-based molecules with potential applications in medicine, chemical biology, and materials science.

Parallel Synthesis and Combinatorial Chemistry Approaches

There is no available scientific literature that describes the use of This compound as a building block in parallel synthesis or combinatorial chemistry efforts. Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library, which can then be screened for biological activity. The utility of a compound in this field relies on its ability to be readily modified through a series of reactions to generate a diverse set of derivatives. While the structure of This compound possesses two distinct reactive sites—the bromo group on the benzene (B151609) ring and the chloromethyl group on the pyridine (B92270) ring—suggesting its potential as a scaffold for creating such libraries, no published studies have demonstrated its use for this purpose.

Rapid Access to Analogs for Structure-Activity Relationship Elucidation

No specific research findings are available that detail the use of This compound for the rapid synthesis of analogs aimed at elucidating structure-activity relationships (SAR). SAR studies are a critical component of drug discovery, where systematic modifications to a lead compound's structure are made to understand how these changes affect its biological activity. The dual reactivity of the bromo and chloromethyl groups on the quinoline scaffold would theoretically permit the systematic introduction of a wide array of substituents at two different positions, facilitating a thorough exploration of the chemical space around this core structure. Despite this theoretical potential, there are no documented instances of This compound being employed as a starting material for such SAR-focused analog synthesis programs.

Computational and Theoretical Investigations of 6 Bromo 4 Chloromethyl Quinoline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic and structural properties of molecules. These methods allow for a detailed examination of molecular geometry, electron distribution, and reactivity, providing a foundational understanding of a compound's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for optimizing molecular geometries and understanding the electronic nature of compounds. For quinoline (B57606) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G'(d,p), are used to determine the most stable three-dimensional arrangement of atoms. rsc.orgresearchgate.net These calculations can precisely predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

In a typical study of a quinoline derivative, the geometry is optimized to find a local energy minimum. nih.gov For a molecule like 6-Bromo-4-(chloromethyl)quinoline, DFT would elucidate the planarity of the quinoline ring system and the orientation of the chloromethyl and bromo substituents. The electronic structure analysis would reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For quinoline derivatives, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack.

In a theoretical study of this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system, while the LUMO would be influenced by the electron-withdrawing bromo and chloromethyl groups. The energy of these orbitals and their gap would provide valuable insights into its reactivity in various chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative A | -0.20 to -0.26 | -0.06 to -0.11 | 0.10 to 0.17 |

| Quinoline Derivative B | -6.57 | -2.89 | 3.68 |

| Quinoline Derivative C | -6.78 | -3.01 | 3.77 |

Note: The data in this table is representative of various quinoline derivatives as reported in theoretical studies and is intended to illustrate typical values. ekb.eg

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow denote regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The electron-withdrawing nature of the bromine and chlorine atoms would create regions of positive potential, influencing the molecule's interaction with other polar molecules. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and reaction mechanisms. rsc.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how a molecule behaves over time. These simulations are crucial for understanding conformational changes, solvent effects, and intermolecular interactions.

Investigation of Dynamic Behavior and Conformational Landscapes

Molecular Dynamics simulations track the movements of atoms in a molecule over a specific period, providing insights into its flexibility and the different conformations it can adopt. For a molecule with a flexible side chain like the chloromethyl group in this compound, MD simulations can explore the rotational freedom around the single bonds and identify the most stable conformations.

By simulating the molecule's behavior, researchers can construct a conformational landscape, which maps the potential energy of the molecule as a function of its geometry. This landscape reveals the most probable shapes the molecule will assume and the energy barriers between different conformations. Understanding the dynamic behavior is particularly important for predicting how the molecule might bind to a biological target, as conformational changes are often necessary for a good fit.

Solvent Effects and Intermolecular Interactions

The surrounding environment can significantly impact the behavior of a molecule. MD simulations can explicitly model the presence of solvent molecules, allowing for the study of solvent effects on the molecule's conformation and reactivity. The interactions between the solute (this compound) and the solvent can stabilize certain conformations and influence reaction pathways.

Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule of interest and other molecules. For instance, in a biological context, MD simulations can model the interaction of a quinoline derivative with a protein's active site, providing detailed information about the binding mode and the stability of the complex. nih.gov This is crucial for the rational design of new therapeutic agents.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico SAR and QSAR modeling are foundational techniques in modern medicinal chemistry. They establish a mathematical correlation between the structural or physicochemical properties of a group of compounds and their biological activity. nih.gov For quinoline derivatives, these models guide the rational design of new, more potent analogues by identifying the key molecular features that govern their therapeutic effects. nih.gov

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized as 1D, 2D, or 3D, depending on the dimensionality of the information they represent. In studies involving quinoline derivatives, a wide array of descriptors are calculated to build robust predictive models for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov

Commonly used descriptors in the QSAR analysis of quinoline derivatives include:

Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule, such as branching and shape.

Electronic Descriptors: Properties like electronegativity, partial charges, and dipole moments are crucial, as they influence how a molecule interacts with a biological target. nih.govnih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

Thermodynamic Descriptors: These include properties such as heat of formation and hydration energy.

Spatial Descriptors: These 3D descriptors relate to the molecule's volume and surface area, which are critical for understanding how a ligand fits into the binding pocket of a receptor. nih.gov

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are then employed to create a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.govmdpi.com For instance, QSAR models for quinolinone-based compounds have shown that van der Waals volume and electronegativity play a pivotal role in their antituberculosis activity. nih.gov

Table 1: Selected Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Electronegativity, Partial Atomic Charges, Dipole Moment | Governs electrostatic interactions, hydrogen bonding, and receptor-ligand recognition. nih.gov |

| Spatial/Steric | Molecular Volume, Surface Area, Ovality | Determines the fit of the molecule within a receptor's binding site. nih.gov |

| Quantum-Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Relates to the molecule's chemical reactivity, stability, and ability to participate in charge-transfer interactions. nih.gov |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and degree of branching. |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process significantly reduces the time and cost associated with experimental screening. The two primary approaches are ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. Key LBVS techniques include:

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model can be built from a set of known active molecules and then used to screen databases for new compounds that match the model. tandfonline.comresearchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D QSAR models. nih.govresearchgate.net These models correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities, producing contour maps that visualize regions where modifications would enhance or diminish activity. mdpi.com

Structure-Based Virtual Screening (SBVS) is used when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography) or modeled. The central technique in SBVS is molecular docking .

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govresearchgate.net Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to rank them. thesciencein.org This approach has been widely used to screen libraries of quinoline derivatives against various targets, including kinases and viral proteins. nih.govnih.govacs.org Following docking, molecular dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-receptor complex over time. researchgate.netacs.org

Mechanistic Predictions for Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, understanding the pathways of its derivatization is key to synthesizing novel compounds with desired properties.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively used to map out the potential energy surface of a reaction. researchgate.net This allows for the identification of stable intermediates, products, and, most importantly, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For quinoline synthesis and functionalization, computational studies have been used to:

Propose and Validate Mechanisms: When a new synthetic method is developed, computational analysis can help to support the proposed reaction mechanism. rsc.org For example, DFT calculations can be used to compare the energies of different possible pathways, identifying the most likely route.

Investigate Regioselectivity: In reactions where functionalization can occur at multiple positions on the quinoline ring, computational methods can predict the most favorable site of attack by calculating the activation energies for each possible pathway. rsc.org

Characterize Intermediates: Computational studies can identify and characterize the geometry and electronic structure of short-lived reaction intermediates that may be too unstable to be observed experimentally. acs.org

The process involves optimizing the geometry of reactants, intermediates, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the reactants, transition states, and products have been computationally identified, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system against the reaction coordinate, providing a visual representation of the reaction mechanism.

From the energy profile, key kinetic parameters can be determined:

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. This is the most critical parameter for predicting the feasibility and speed of a derivatization reaction.

Reaction Energy (ΔErxn): This is the energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

| Activation Energy (Ea) | The energy barrier that must be overcome (Energy of TS - Energy of Reactants). | A primary determinant of the reaction rate. Lower Ea means a faster reaction. |

By calculating the activation energies for different potential derivatization reactions of this compound, chemists can predict which transformations are most likely to be successful in the laboratory. For example, the highly reactive chloromethyl group at the C4 position and the bromo-substituent at the C6 position offer multiple sites for nucleophilic substitution, and computational analysis can predict the relative rates of reaction at these positions. This predictive power enables a more targeted and efficient approach to the synthesis of new functionalized quinoline derivatives. researchgate.net

Exploration of Biological Activities and Mechanistic Research of 6 Bromo 4 Chloromethyl Quinoline Derivatives in Vitro Studies

In Vitro Biological Target Identification and Molecular Interactions of 6-Bromo-4-(chloromethyl)quinoline Derivatives

The initial stages of understanding the biological effects of this compound derivatives involve pinpointing their molecular targets and characterizing the nature of their interactions. These investigations are crucial for elucidating the mechanism of action and guiding further drug development.

Receptor Binding Assays (in vitro)

While detailed experimental in vitro receptor binding assays for this compound derivatives are not extensively detailed in the reviewed literature, the broader class of bromo-quinazoline and quinoline (B57606) compounds has been evaluated for their affinity to various biological receptors, primarily through computational methods. These in silico approaches are instrumental in predicting the binding affinity and potential interactions with target proteins, thereby guiding the synthesis of more potent and selective compounds. The primary focus of these computational studies has been on key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).

Enzyme Inhibition Studies (in vitro) (e.g., Kinases like EGFR, mTOR)

Derivatives of the quinazoline scaffold, particularly those with a bromine substitution at the 6th position, have demonstrated significant inhibitory activity against various kinases, with a predominant focus on the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Overexpression and mutations of EGFR are linked to the progression of several cancers, making it a key target for anticancer drug development. nih.gov

A number of studies have synthesized series of 6-bromoquinazoline derivatives and evaluated their in vitro cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, a series of 6-bromo-2-(substituted)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that some of these compounds exhibited potent cytotoxic activity, with IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). nih.govnih.gov

The inhibitory potential of these compounds against EGFR is a frequently investigated mechanism. The substitution pattern on the quinazoline core has been shown to significantly influence the EGFR inhibitory activity.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Modification | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 8a | 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 15.85 ± 3.32 | nih.gov |

| Compound 8a | 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 | 17.85 ± 0.92 | nih.gov |

| Compound 5b | 6-bromo-2-(3-fluorophenyl)quinazolin-4(3H)-one | MCF-7 | 0.53 | nih.gov |

| Compound 5b | 6-bromo-2-(3-fluorophenyl)quinazolin-4(3H)-one | SW480 | 1.95 | nih.gov |

| Erlotinib | Reference Drug | MCF-7 | 9.9 ± 0.14 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Protein-Ligand Interaction Analysis via Molecular Docking

Molecular docking studies have been extensively employed to understand the binding modes of 6-bromoquinazoline derivatives within the active site of EGFR. nih.govnih.gov These computational simulations provide valuable insights into the specific amino acid interactions that contribute to the inhibitory activity of these compounds.

Docking analyses have revealed that these derivatives typically occupy the ATP-binding pocket of the EGFR kinase domain. Key interactions often include hydrogen bonding with critical residues such as Met793. japsonline.com For example, the nitrogen of the aniline (B41778) group at the fourth position of the quinazoline nucleus can form a crucial hydrogen bond with Met793. japsonline.com Additionally, interactions with other residues like Lys721, Leu694, and Cys773 have been observed, which are important for the active conformation of known EGFR inhibitors like Erlotinib. nih.gov

In the case of mutated EGFR, such as the T790M mutation which confers resistance to some inhibitors, docking studies have been used to assess the binding affinity of novel compounds. nih.govjapsonline.com Some 6-bromoquinazoline derivatives have shown the potential to inhibit both wild-type and mutated EGFR, indicating their potential to overcome certain forms of drug resistance. nih.gov The binding energy calculations from these docking studies help in ranking the potential efficacy of the synthesized compounds and prioritizing them for further biological evaluation.

Table 2: Molecular Docking Results of 6-Bromoquinazoline Derivatives with EGFR

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | PDB Code | Reference |

|---|---|---|---|---|

| Compound 8a | -6.7 | Lys721, Leu694, Met742, Cys773 | Not Specified | nih.gov |

| Compound 8c | -5.3 | Not Specified | Not Specified | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In Vitro Cellular Pathway Modulation Research

Beyond target identification, research has delved into the downstream cellular effects of this compound derivatives. These studies aim to understand how these compounds modulate key cellular pathways, such as those controlling cell death and proliferation.

Studies on Apoptosis Induction Pathways (in vitro)

Several studies have demonstrated that bromo-substituted quinoline and quinazoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a hallmark of many effective anticancer agents.

The apoptotic potential of these compounds has been investigated using various in vitro assays. For instance, apoptosis assays have shown that some 6-bromoquinazoline derivatives can induce apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov One study on a novel 3-methyl-quinazolinone derivative, compound 5k, demonstrated its ability to induce late-stage apoptosis in A549 lung cancer cells at high concentrations. researchgate.net The activation of caspases, which are key executioner proteins in the apoptotic cascade, is another aspect that has been explored to confirm the pro-apoptotic activity of these derivatives.

Cell Cycle Perturbation Studies (in vitro)

In addition to inducing apoptosis, derivatives of this compound can also interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer.

Studies have shown that certain quinazolinone derivatives can cause cell cycle arrest at specific phases. For example, the compound 5k, a 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, was found to arrest the cell cycle of A549 cells in the G2/M phase at tested concentrations. researchgate.net This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. The analysis of cell cycle distribution is often performed using flow cytometry, which can quantify the percentage of cells in different phases (G0/G1, S, and G2/M) following treatment with the compound. An accumulation of cells in a particular phase is indicative of cell cycle arrest.

In Vitro Antiproliferative and Cytotoxicity Research

The evaluation of these compounds against cancer cells reveals a significant potential for developing novel antineoplastic agents.

A variety of substituted quinoline and quinazoline derivatives have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. For instance, a series of new quinazoline-4(3H)-one derivatives were evaluated for their in vitro cytotoxicity against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.gov One of the most potent compounds in this series, designated 8a, which features an aliphatic linker to a thiol group, exhibited IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cell lines. nih.govresearchgate.net

Similarly, other research has highlighted the antiproliferative activity of different quinoline derivatives. 6-Bromo-5-nitroquinoline was tested against several cancer cell lines, including HT29 (colon adenocarcinoma), and showed significant antiproliferative activity. nih.gov Further studies on pyrazolo[4,3-f]quinoline derivatives identified compounds that were effective against multiple cancer cell lines, including HCT-15 (colon cancer), with GI50 values below 8 µM. mdpi.com The antiproliferative activities of various quinoline derivatives are often evaluated against a standard panel of cell lines, including HCT116, MCF-7, and HT29, to determine their potential as anticancer agents. mdpi.comnih.gov

| Compound/Derivative Series | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 6-Bromo-2-mercapto-quinazoline derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 µM | nih.govresearchgate.net |

| 6-Bromo-2-mercapto-quinazoline derivative (8a) | SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 µM | nih.govresearchgate.net |

| 6-Bromo-5-nitroquinoline | HT29 | Colon Adenocarcinoma | Active (Specific IC50 not detailed in snippet) | nih.gov |

| Pyrazolo[4,3-f]quinoline derivatives (e.g., 1M, 2E, 2P) | HCT-15 | Colon Cancer | < 8 µM | mdpi.com |

| Quinazoline derivatives (6a, 6o) | A549 | Lung Carcinoma | 5.15 µM (6a), 3.11 µM (6o) | researchgate.net |

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. To this end, the cytotoxic effects of 6-bromo quinazoline derivatives were also tested against the normal cell line MRC-5. nih.gov The most potent anticancer compound from the tested series, 8a, showed an IC50 value of 84.20 ± 1.72 µM against the MRC-5 normal cell line. nih.govresearchgate.net This value is significantly higher than its IC50 values against the MCF-7 and SW480 cancer cell lines, indicating a favorable selectivity profile and a lower potential for toxicity to non-tumorigenic cells. nih.gov

In Vitro Antimicrobial Activity Research

Derivatives of quinoline have long been recognized for their broad-spectrum antimicrobial properties.

Novel quinoline derivatives have demonstrated excellent in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. One study reported that newly synthesized compounds showed excellent Minimum Inhibitory Concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Another study focusing on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one found it to have high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org Furthermore, a series of facilely accessible quinoline derivatives displayed potent activity against a panel of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MICs as low as 1.5 μg/mL. nih.gov

| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Quinoline Derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., E. coli | 3.12 - 50 µg/mL | nih.gov |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus sp., E. coli, K. pneumonia | High Activity (Specific MIC not detailed) | mediresonline.org |

| p-isopropyl phenyl substituted quinoline (Compound 6) | MRSA | 1.5 µg/mL | nih.gov |

| p-isopropyl phenyl substituted quinoline (Compound 6) | MRSE | 6.0 µg/mL | nih.gov |

| p-isopropyl phenyl substituted quinoline (Compound 6) | VRE | 3.0 µg/mL | nih.gov |

The antifungal potential of these compounds has also been a key area of investigation. A study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Another study of novel quinoline derivatives showed potent activity against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov Specifically against C. albicans, a common opportunistic human pathogen, certain dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline derivatives showed significant inhibitory potential, with some compounds exhibiting MICs as low as 0.4 µg/mL. nih.gov This highlights the potential of these scaffolds in developing new therapies for fungal infections, which are becoming increasingly drug-resistant. nih.gov

The quinoline core is fundamental to several well-known antimalarial drugs, and research continues to explore new derivatives for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Studies have evaluated synthetic quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov One hybrid molecule containing a quinoline and pyrazole moiety exhibited a potent in vitro IC50 value of 0.036 µg/mL against P. falciparum, which is comparable to the standard drug chloroquine (IC50 of 0.020 µg/mL). nih.gov Research has confirmed that various 4-amino alcohol quinoline derivatives exhibit moderate to high antimalarial activities in vitro, underscoring the continued importance of this chemical class in the search for new antimalarial agents. researchgate.net

Antitubercular Activity Research (in vitro)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the discovery of new and effective antitubercular agents. Quinoline derivatives have long been recognized for their potential in this therapeutic area. While direct studies on the antitubercular activity of derivatives synthesized specifically from this compound are not extensively detailed in the available literature, research on closely related 6-bromoquinoline (B19933) analogues provides valuable insights.